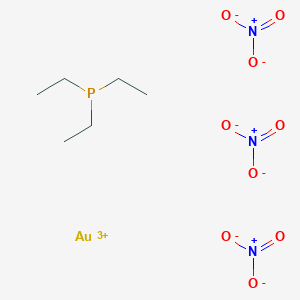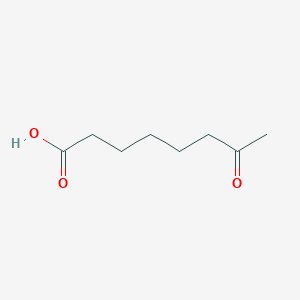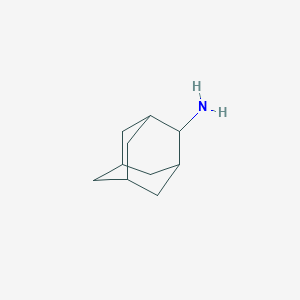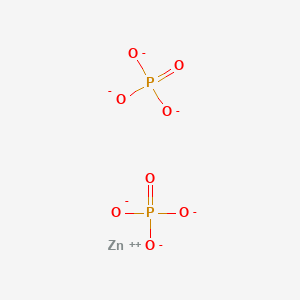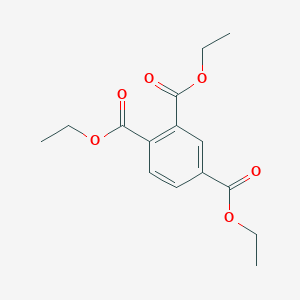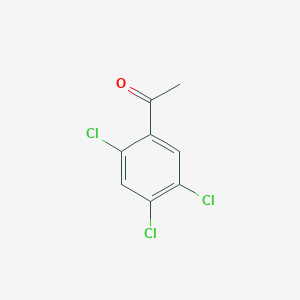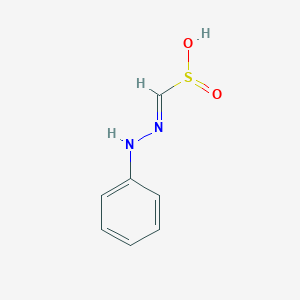
Anilinoiminomethanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilinoiminomethanesulfinic acid (AIMS) is a chemical compound with the molecular formula C8H9N2O2S. It is a white crystalline solid that is soluble in water. AIMS has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Anilinoiminomethanesulfinic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, Anilinoiminomethanesulfinic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a drug delivery system. In material science, Anilinoiminomethanesulfinic acid has been used as a reducing agent in the synthesis of metal nanoparticles. Additionally, Anilinoiminomethanesulfinic acid has been used in the synthesis of various organic compounds, including amino acids and peptides.
Mécanisme D'action
The mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood. However, it is believed to act as a reducing agent and antioxidant. Anilinoiminomethanesulfinic acid has been shown to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
Anilinoiminomethanesulfinic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, Anilinoiminomethanesulfinic acid has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. It has also been shown to reduce oxidative stress and improve cognitive function. Additionally, Anilinoiminomethanesulfinic acid has been shown to have a protective effect against certain toxins, including carbon tetrachloride and acetaminophen.
Avantages Et Limitations Des Expériences En Laboratoire
Anilinoiminomethanesulfinic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, Anilinoiminomethanesulfinic acid has several limitations, including its instability in acidic and basic conditions. Additionally, Anilinoiminomethanesulfinic acid can be difficult to handle due to its hygroscopic nature.
Orientations Futures
There are several future directions for the study of Anilinoiminomethanesulfinic acid. In medicinal chemistry, further studies are needed to determine the efficacy and safety of Anilinoiminomethanesulfinic acid as a potential drug candidate. In material science, further studies are needed to optimize the synthesis of metal nanoparticles using Anilinoiminomethanesulfinic acid. Additionally, further studies are needed to understand the mechanism of action of Anilinoiminomethanesulfinic acid and its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, Anilinoiminomethanesulfinic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its scientific research applications have been extensively studied. While the mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood, it has been shown to exhibit several biochemical and physiological effects. Anilinoiminomethanesulfinic acid has several advantages for lab experiments, but also has limitations. Further studies are needed to fully understand the potential of Anilinoiminomethanesulfinic acid and its future directions.
Méthodes De Synthèse
Anilinoiminomethanesulfinic acid can be synthesized through several methods, including the reaction of aniline with sodium bisulfite, the reaction of aniline with sulfur dioxide in the presence of copper sulfate, and the reaction of aniline with sulfur monochloride. The most commonly used method involves the reaction of aniline with sodium bisulfite.
Propriétés
Numéro CAS |
14451-43-5 |
|---|---|
Nom du produit |
Anilinoiminomethanesulfinic acid |
Formule moléculaire |
C7H8N2O2S |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
(E)-(phenylhydrazinylidene)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,10,11)/b8-6+ |
Clé InChI |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/S(=O)O |
SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NN=CS(=O)O |
Synonymes |
Anilino(imino)methanesulfinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



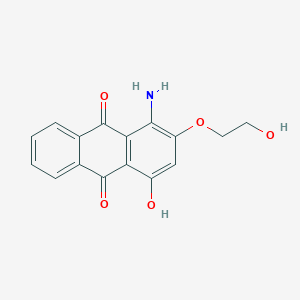
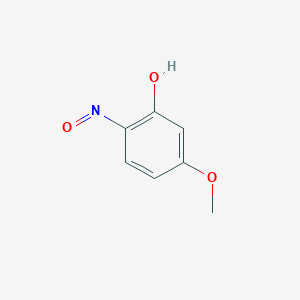
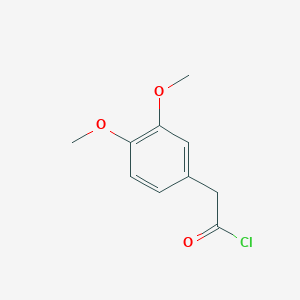
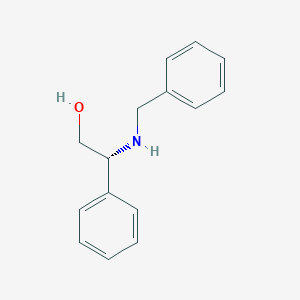
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

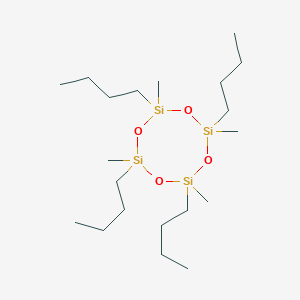
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
